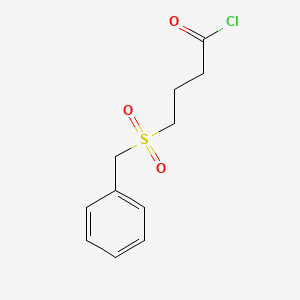
4-(Benzylsulfonyl)butanoylchlorid
Übersicht
Beschreibung
4-(Benzylsulfonyl)butanoyl chloride is a chemical compound with the molecular formula C11H13ClO3S . It has an average mass of 260.737 Da and a monoisotopic mass of 260.027405 Da .
Molecular Structure Analysis
The molecular structure of 4-(Benzylsulfonyl)butanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthese von Sulfonyl-Derivaten
4-(Benzylsulfonyl)butanoylchlorid: ist ein Schlüsselreagenz bei der Synthese verschiedener Sulfonyl-Derivate. Es dient als Sulfonierungsmittel, um die Sulfonyl-Funktion in organische Moleküle einzuführen. Dieser Prozess ist entscheidend für die Herstellung komplexer Sulfonamide und Sulfonate, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .
Schutzgruppe in der organischen Synthese
In der organischen Synthese kann This compound als Schutzgruppe für Alkohole und Amine verwendet werden. Die Sulfonylgruppe schützt diese funktionellen Gruppen vor unerwünschten Reaktionen während mehrstufiger Synthesen und kann in einem späteren Stadium selektiv entfernt werden .
Desulfonative Kreuzkupplungsreaktionen
Diese Verbindung spielt eine wichtige Rolle bei desulfonativen Kreuzkupplungsreaktionen. Sie wirkt als Elektrophil und koppelt mit Arylsulfonylchloriden, um asymmetrische Thioether zu synthetisieren. Diese Reaktionen sind wertvoll für die Herstellung von Verbindungen mit potenziellen Anwendungen in der Materialwissenschaft und der medizinischen Chemie .
Herstellung von Elastomeren
This compound: wird als Baustein bei der Herstellung von Elastomeren verwendet. Elastomere sind Polymere mit Viskosität und Elastizität und werden in verschiedenen Industrien eingesetzt, darunter die Automobilindustrie und die Fertigung .
Produktion von Farbstoffen und Waschmitteln
Die Verbindung ist auch an der Produktion von Farbstoffen und Waschmitteln beteiligt. Ihre Sulfonylgruppe ist essentiell für die Bindung an organische Moleküle und erzeugt Verbindungen, die als Farbstoffe in Textilien und als Reinigungsmittel in Waschmitteln verwendet werden .
Ionenaustauscherharze
Eine weitere Anwendung findet sich in der Herstellung von Ionenaustauscherharzen. Diese Harze werden in Wasseraufbereitungssystemen eingesetzt, um unerwünschte Ionen zu entfernen und durch erwünschte zu ersetzen. This compound trägt zur Struktur dieser Harze bei und verbessert deren Ionenaustauschkapazität .
Katalysator- und Rezeptorsynthese
Schließlich wird This compound bei der Synthese von synthetischen Rezeptoren und Katalysatoren eingesetzt. Diese sind entscheidend für verschiedene chemische Reaktionen und Prozesse, bei denen sie die Reaktionsgeschwindigkeit erleichtern oder steuern, ohne selbst verbraucht zu werden .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(Benzylsulfonyl)butanoyl chloride is the aromatic nucleus of organic compounds . The compound interacts with the aromatic nucleus through a process known as electrophilic aromatic substitution .
Mode of Action
4-(Benzylsulfonyl)butanoyl chloride interacts with its targets through a series of chemical reactions. The compound, being an acyl chloride, is highly reactive and can undergo nucleophilic substitution reactions . In the presence of a catalyst such as AlCl3, it can participate in Friedel-Crafts acylation, a type of electrophilic aromatic substitution . This reaction involves the transfer of an acyl group to the aromatic ring .
Biochemical Pathways
The interaction of 4-(Benzylsulfonyl)butanoyl chloride with its targets affects various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution can lead to the formation of new organic compounds . These new compounds can then participate in further reactions, affecting downstream biochemical pathways.
Pharmacokinetics
As a small, reactive molecule, it is likely to be rapidly absorbed and distributed throughout the body . Its reactivity suggests that it may be quickly metabolized, potentially through reactions with various biological nucleophiles. The resulting metabolites would then be excreted .
Result of Action
The result of the action of 4-(Benzylsulfonyl)butanoyl chloride is the formation of new organic compounds through electrophilic aromatic substitution . These new compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 4-(Benzylsulfonyl)butanoyl chloride can be influenced by various environmental factors. For example, the presence of a catalyst such as AlCl3 is necessary for the compound to undergo Friedel-Crafts acylation Additionally, the compound’s reactivity means that it may be sensitive to conditions such as temperature and pH
Eigenschaften
IUPAC Name |
4-benzylsulfonylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-11(13)7-4-8-16(14,15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDRPCACMINOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248662 | |
| Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1706462-05-6 | |
| Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706462-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)

